N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
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Overview
Description
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanobutyl group and a cyanopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanobutyl intermediate: This can be achieved through the reaction of butylamine with cyanogen bromide under controlled conditions.
Synthesis of the cyanopyridinyl intermediate: This involves the reaction of 2-chloropyridine with sodium cyanide in the presence of a suitable catalyst.
Coupling reaction: The final step involves coupling the cyanobutyl intermediate with the cyanopyridinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The cyanopyridinyl moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)amino]acetamide: Lacks the methyl group on the amino moiety.
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(ethyl)amino]acetamide: Contains an ethyl group instead of a methyl group.
Uniqueness: N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both cyanobutyl and cyanopyridinyl groups enhances its versatility in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-4-12(8-16)18-14(20)10-19(2)13-6-5-11(7-15)9-17-13/h5-6,9,12H,3-4,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUROUFYPODCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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